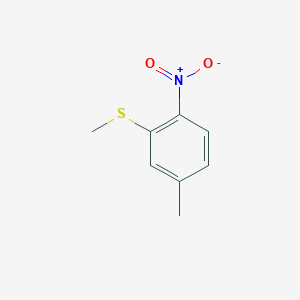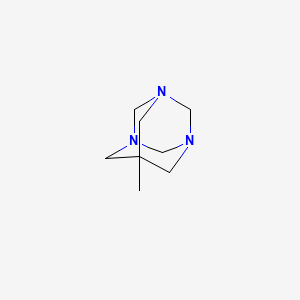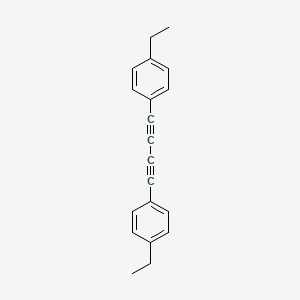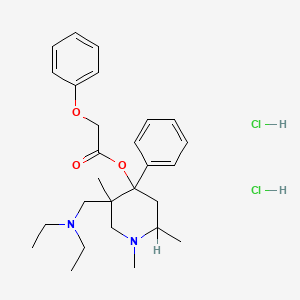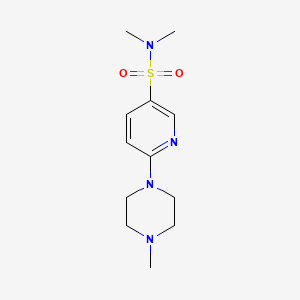
1,2,3,4-Tetraphenyltriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetraphenyltriphenylene is a polycyclic aromatic hydrocarbon known for its unique structural properties and applications in various scientific fields. This compound consists of a triphenylene core substituted with four phenyl groups, making it a highly conjugated system with interesting electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraphenyltriphenylene can be synthesized through the surface-assisted coupling of 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene followed by thermal cyclodehydrogenation of the resulting polymer . This method involves the use of a Cu(111) substrate, which facilitates the formation of atomically precise chevron graphene nanoribbons at lower temperatures compared to other substrates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the surface-assisted synthesis approach mentioned above is a promising method for large-scale production due to its efficiency and precision .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetraphenyltriphenylene undergoes various chemical reactions, including cyclodehydrogenation, which is crucial for forming its fully aromatic system . This compound can also participate in substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene and a Cu(111) substrate. Thermal activation at temperatures around 400°C is required for cyclodehydrogenation .
Major Products: The primary product of the cyclodehydrogenation reaction is the fully aromatic this compound, which can further be used to create graphene nanoribbons .
Scientific Research Applications
1,2,3,4-Tetraphenyltriphenylene has several applications in scientific research, particularly in the fields of materials science and nanotechnology. Additionally, this compound is studied for its photochemical properties and its role in the formation of triplet excited states .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetraphenyltriphenylene primarily involves its ability to form highly conjugated aromatic systems through cyclodehydrogenation. This process enhances the electronic properties of the compound, making it suitable for applications in electronic devices and materials science . The molecular targets and pathways involved include the formation of extended aromatic systems and the stabilization of triplet excited states .
Comparison with Similar Compounds
Comparison: 1,2,3,4-Tetraphenyltriphenylene is unique due to its ability to form chevron-type graphene nanoribbons, which are not easily achievable with other similar compounds. Its highly conjugated structure and the presence of multiple phenyl groups provide it with distinct electronic properties that are advantageous for applications in nanotechnology and materials science .
Properties
CAS No. |
36262-81-4 |
|---|---|
Molecular Formula |
C42H28 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
1,2,3,4-tetraphenyltriphenylene |
InChI |
InChI=1S/C42H28/c1-5-17-29(18-6-1)37-38(30-19-7-2-8-20-30)40(32-23-11-4-12-24-32)42-36-28-16-14-26-34(36)33-25-13-15-27-35(33)41(42)39(37)31-21-9-3-10-22-31/h1-28H |
InChI Key |
LOLVMPDWIPHPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4C5=CC=CC=C53)C(=C2C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


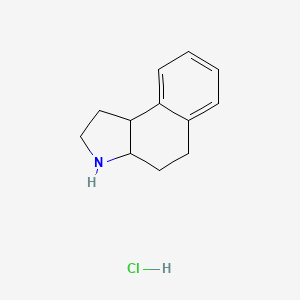
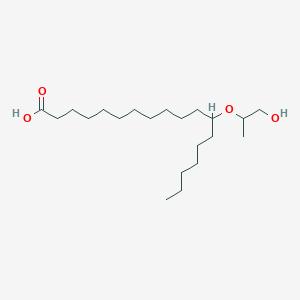
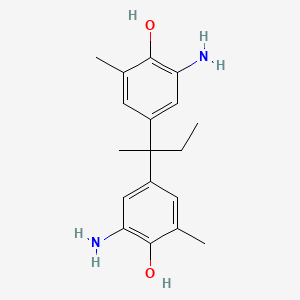

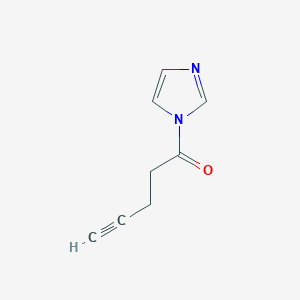
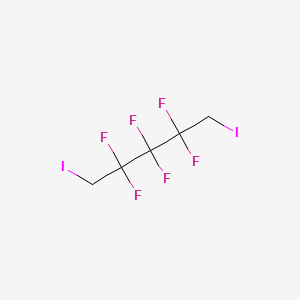
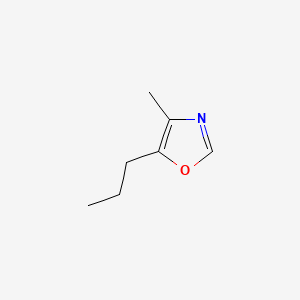
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

